1,1,3,3-Tetrabromoheptan-2-one
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Overview
Description
1,1,3,3-Tetrabromoheptan-2-one is a natural product found in Bonnemaisonia hamifera with data available.
Scientific Research Applications
Interactions in Supramolecular Chemistry
1,1,3,3-Tetrabromoheptan-2-one contributes to the understanding of molecular interactions in supramolecular chemistry. A study by Fontana et al. (2002) explored the intermolecular aggregates formed by related compounds, emphasizing the significance of perfluorocarbon-hydrocarbon interactions and highlighting potential applications in designing molecular assemblies with specific properties Fontana, F., Forni, A., Metrangolo, P., Panzeri, W., Pilati, T., & Resnati, G. (2002). Supramolecular Chemistry, 14, 47-55.
Host-Guest Chemistry
In host-guest chemistry, 1,1,3,3-Tetrabromoheptan-2-one analogs are instrumental in studying molecular inclusion phenomena. Caira et al. (2000) demonstrated how a structurally similar compound forms stable inclusion compounds with various guests, providing insights into selectivity and stability in host-guest systems Caira, M., Nassimbeni, L., Toda, F., & Vujovic, D. (2000). Journal of the American Chemical Society, 122, 9367-9372.
Material Science and Vapor Deposition
In material science, derivatives of 1,1,3,3-Tetrabromoheptan-2-one are used in metalorganic chemical vapor deposition (MOCVD), a technique crucial for producing high-quality thin films. Gardiner et al. (1991) explored the synthesis and characterization of such compounds, highlighting their role in developing advanced materials Gardiner, R., Brown, D. W., Kirlin, P., & Rheingold, A. (1991). Chemistry of Materials, 3, 1053-1059.
Crystallography and Electron Transfer Studies
The compound's derivatives are also significant in crystallography and electron transfer studies. Bortoluzzi et al. (2015) investigated a related compound, 1,1,3,3-tetraethylurea, and provided crystallographic characterization, contributing to the understanding of electron transfer processes Bortoluzzi, M., Marchetti, F., Pampaloni, G., & Zacchini, S. (2015). Chemical communications, 51 7, 1323-5.
Magnetic Property Studies in Coordination Polymers
1,1,3,3-Tetrabromoheptan-2-one-related compounds also aid in understanding magnetic properties in coordination polymers. Chen et al. (2016) synthesized isomorphic complexes to study diverse magnetic behaviors, providing insights into magnetic coupling and single-chain magnets Chen, M., Zhao, H., Sañudo, E. C., Liu, C.-s., & Du, M. (2016). Inorganic chemistry, 55 8, 3715-7.
Formation and Thionation in Organic Chemistry
In organic chemistry, 1,1,3,3-Tetrabromoheptan-2-one analogs are pivotal in the formation and thionation studies of complex organic molecules. Ishii et al. (2000) investigated the formation mechanism and structure of related tetrathianes, contributing to the broader understanding of organic synthesis and molecular conformations Ishii, A., Omata, T., Umezawa, K., & Nakayama, J. (2000). Bulletin of the Chemical Society of Japan, 73, 729-737.
properties
CAS RN |
54899-94-4 |
---|---|
Product Name |
1,1,3,3-Tetrabromoheptan-2-one |
Molecular Formula |
C7H10Br4O |
Molecular Weight |
429.77 g/mol |
IUPAC Name |
1,1,3,3-tetrabromoheptan-2-one |
InChI |
InChI=1S/C7H10Br4O/c1-2-3-4-7(10,11)5(12)6(8)9/h6H,2-4H2,1H3 |
InChI Key |
YZLMJUDSGWUSTD-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)C(Br)Br)(Br)Br |
Canonical SMILES |
CCCCC(C(=O)C(Br)Br)(Br)Br |
Other CAS RN |
54899-94-4 |
synonyms |
1,1,3,3-tetrabromo-2-heptanone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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